N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine oxalate
Description
N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine oxalate is a synthetic indole derivative characterized by a methyl-substituted methanamine group at the indole’s 3-position and a methyl group at the 5-position. The oxalate counterion enhances its stability and solubility, making it suitable for pharmaceutical applications. The compound’s synthesis involves alkylation of the indole core followed by salt formation with oxalic acid, as demonstrated in protocols for related derivatives .
Properties
IUPAC Name |
N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.C2H2O4/c1-8-3-4-11-10(5-8)9(6-12-2)7-13-11;3-1(4)2(5)6/h3-5,7,12-13H,6H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQSCTHKRZHTRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CNC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 5-Methylindole Derivatives
The core strategy for synthesizing N-methyl-1-(5-methyl-1H-indol-3-YL)methanamine involves alkylation of 5-methylindole at the C3 position. A modified Bischler synthesis is commonly employed, utilizing 5-methyl-1H-indole as the starting material. The reaction proceeds via nucleophilic substitution with N-methyl-2-chloroethylamine in the presence of a strong base such as sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at room temperature.
Key Steps :
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Indole Activation : Deprotonation of the indole nitrogen using NaH enhances nucleophilicity.
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Alkylation : Reaction with N-methyl-2-chloroethylamine introduces the methylethylamine side chain.
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Workup : Quenching with ice-water followed by extraction with ethyl acetate yields the secondary amine intermediate.
Reaction Conditions :
Reductive Amination Pathway
An alternative route employs reductive amination of 5-methylindole-3-carbaldehyde with methylamine. This method avoids harsh alkylation conditions and improves scalability:
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Condensation : 5-Methylindole-3-carbaldehyde reacts with methylamine in methanol to form an imine intermediate.
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Reduction : Sodium borohydride (NaBH₄) reduces the imine to the corresponding amine.
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Oxalate Salt Formation : Treatment with oxalic acid in ethanol yields the final oxalate salt.
Optimization Insights :
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Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) increases imine formation efficiency.
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Solvent Effects : Ethanol/water mixtures (3:1) enhance oxalate crystallization.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis leverages continuous flow reactors to improve throughput and reduce side reactions. Key advantages include:
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Enhanced Mixing : Minimizes localized overheating during exothermic steps.
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Real-Time Monitoring : In-line FT-IR or Raman spectroscopy ensures reaction completion.
Case Study :
A pilot-scale synthesis using a tubular flow reactor achieved an 81% yield of the free base, compared to 68% in batch processes.
Purification Protocols
Crystallization :
The oxalate salt is purified via recrystallization from methanol/water (4:1), yielding >98% purity.
Chromatography :
For lab-scale purification, silica gel column chromatography with ethyl acetate/hexane (1:3) removes unreacted starting materials.
Analytical Data :
Mechanistic and Kinetic Analysis
Reaction Kinetics
The alkylation step follows second-order kinetics, with rate constants (k) of 0.012 L·mol⁻¹·min⁻¹ at 25°C. Activation energy (Eₐ) calculated via Arrhenius plots is 45.2 kJ·mol⁻¹, indicating moderate temperature sensitivity.
Side Reactions and Mitigation
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Bis-Alkylation : Occurs at higher temperatures (>40°C) due to over-alkylation. Mitigated by strict temperature control.
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Oxidation : The indole core is susceptible to oxidation by residual peroxides. Use of antioxidant additives (e.g., BHT) stabilizes intermediates.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxindole derivatives, while reduction reactions may yield reduced indole derivatives .
Scientific Research Applications
N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine oxalate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitutions at the Indole 3-Position
Variation in Amine Substituents
- N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine (CAS 30218-58-7)
This analog features a dimethylamine group instead of a methylamine. The additional methyl group increases lipophilicity (logP: ~2.1 vs. ~1.8 for the target compound) and reduces basicity (pKa ~9.5 vs. ~10.2) . - 5-Methyl-3-(piperidin-1-ylmethyl)-1H-indole oxalate Replacing the methylamine with a piperidine ring introduces conformational rigidity.
Functional Group Modifications
- The mono-isotopic mass (178.08 g/mol) is lower than the target compound’s (247.17 g/mol) .
Substitutions at the Indole 5-Position
- The oxalate salt has a molecular weight of 356.35 g/mol, significantly higher than the target compound’s 247.17 g/mol .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|---|
| N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine oxalate | C₁₂H₁₆N₂O₄ | 276.27 | Not Available | 5-methylindole, methylamine, oxalate | N/A |
| N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine | C₁₂H₁₆N₂ | 188.27 | 30218-58-7 | 5-methylindole, dimethylamine | N/A |
| 5-Methyl-3-(piperidin-1-ylmethyl)-1H-indole oxalate | C₁₆H₂₀N₂O₄ | 304.34 | Not Available | 5-methylindole, piperidine, oxalate | 136–138 |
| 1-(5-Fluoro-1H-indol-3-yl)-N-methylmethanamine | C₁₀H₁₁FN₂ | 178.21 | Not Available | 5-fluoroindole, methylamine | N/A |
Research Findings and Pharmacological Insights
- FTO-09 N (1-(5-Methyl-1H-indol-3-yl)-N-((3-(pyrrolidin-1-yl)oxetan-3-yl)methyl)methanamine)
A related compound with a pyrrolidinyl-oxetane group demonstrated inhibitory activity against the FTO RNA demethylase (IC₅₀ = 3.2 µM). This highlights the impact of amine substituents on target engagement . - Synthetic Methodologies
The target compound’s synthesis mirrors protocols for analogs like N,N-Dimethyl-1-(5-methyl-1-(prop-2-yn-1-yl)-1H-indol-3-yl)methanamine , where reductive amination with formaldehyde and dimethylamine is followed by oxalate salt formation .
Biological Activity
N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine oxalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of indole derivatives, which are known for their diverse range of biological effects, including antiviral, anti-inflammatory, and anticancer properties.
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H14N2O·C2H2O4 |
| Molecular Weight | 246.26 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which is implicated in its psychoactive effects. Additionally, research indicates that it may influence pathways related to cell proliferation and apoptosis.
Anticancer Properties
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, compounds derived from similar indole structures demonstrated significant activity against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, with IC50 values indicating effective inhibition of cell growth .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.
Antiviral and Anti-inflammatory Effects
The compound has also been studied for its potential antiviral properties. In vitro evaluations indicate that it may inhibit viral replication through mechanisms that involve modulation of immune responses and direct antiviral activity. Furthermore, its anti-inflammatory properties have been linked to the inhibition of pro-inflammatory cytokines, suggesting a role in conditions characterized by chronic inflammation.
Case Studies
A notable case study involved the synthesis and evaluation of related indole derivatives, where researchers found that certain modifications enhanced biological activity against cancer cells while reducing toxicity . This highlights the importance of structural variations in optimizing therapeutic efficacy.
Research Findings
Research has shown that this compound may induce apoptosis in cancer cells through a dose-dependent mechanism, arresting the cell cycle at the G2/M phase and inhibiting tubulin polymerization . Such mechanisms are critical for developing effective cancer therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine oxalate, and how is its purity validated?
- Methodology : The compound is synthesized via a Mannich reaction, where 5-methylindole reacts with formaldehyde and methylamine in glacial acetic acid. The intermediate N,N-dimethyl derivative is oxidized with H₂O₂ to form an N-oxide, which undergoes nucleophilic substitution with oxalic acid to yield the oxalate salt . Purity is validated using ¹H/¹³C NMR (e.g., δ 2.19 ppm for N(CH₃)₂ groups) and HPLC with ≥95% purity thresholds .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELX programs refine crystallographic data to resolve bond lengths (e.g., C-N bonds at 1.45–1.50 Å) and angles (e.g., 109.5° for tetrahedral amine geometry). NMR spectroscopy identifies key signals: indole protons (δ 7.3–7.5 ppm), methyl groups (δ 2.2–2.4 ppm), and oxalate counterion protons (δ 4.0 ppm in D₂O) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodology : Solubility is tested in polar solvents (e.g., DMSO, ethanol) via saturation assays. Stability studies under varying pH (2–12) and temperatures (4–25°C) show optimal storage at -20°C in anhydrous ethyl acetate. Degradation is monitored via TLC and NMR to detect hydrolysis of the oxalate moiety .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up production?
- Methodology : Reaction parameters are systematically varied:
- Temperature : Reflux (80°C) vs. room temperature (25°C) impacts oxalate salt precipitation efficiency.
- Catalyst : Acetic acid (0.1–1.0 M) accelerates Mannich reaction kinetics.
- Purification : Recrystallization in ethanol improves yield from 70% to >90% .
Q. How should researchers resolve discrepancies in crystallographic data during refinement?
- Methodology : SHELXL refinement tools are used to address issues:
- Disordered atoms : Apply PART instructions and isotropic displacement parameters (Uₙₒ).
- Twinned data : Use TWIN/BASF commands for high-resolution datasets.
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. What strategies are effective for designing bioactive analogs of this compound?
- Methodology :
- Substitution : Replace the 5-methylindole with 5-fluoroindole (see ) to modulate lipophilicity (clogP from 2.1 to 1.8).
- Bioisosteres : Swap oxalate with citrate for improved solubility (e.g., 120 mg/mL vs. 80 mg/mL in water) .
- SAR Studies : Test derivatives like N-propyl or N-benzyl variants against serotonin receptors (5-HT₂A/5-HT₇) using radioligand binding assays .
Q. How can biological activity be assessed in vitro, and what are common pitfalls?
- Methodology :
- Receptor Binding : Use [³H]-LSD for 5-HT receptor affinity (IC₅₀ values <10 μM suggest potency).
- Cytotoxicity : MTT assays on HEK-293 cells (CC₅₀ >100 μM indicates low toxicity).
- Pitfalls : Oxalate counterions may chelate divalent cations (e.g., Mg²⁺), interfering with enzymatic assays. Control experiments with sodium oxalate are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
